2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one
Description
This compound features a 4H-pyran-4-one core substituted with two key moieties:
- A piperazine ring linked via a methyl group at position 2, where the piperazine is further substituted with a 2-fluorophenyl group.
- A 2-methylphenylmethoxy group at position 3.
Properties
IUPAC Name |
2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O3/c1-18-6-2-3-7-19(18)16-30-24-17-29-20(14-23(24)28)15-26-10-12-27(13-11-26)22-9-5-4-8-21(22)25/h2-9,14,17H,10-13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHVLROMJKIYJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, often using halogenated precursors.
Formation of the Pyranone Ring: The pyranone ring is synthesized through cyclization reactions involving appropriate precursors such as diketones and aldehydes.
Methoxy-Substituted Phenyl Group Addition: The methoxy-substituted phenyl group is introduced through etherification reactions involving phenols and alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy-substituted phenyl group.
Reduction: Reduction reactions can occur at the carbonyl group of the pyranone ring.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve halogenated precursors and strong bases like sodium hydride.
Major Products
Scientific Research Applications
2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one involves its interaction with molecular targets such as human equilibrative nucleoside transporters. The compound acts as an inhibitor, affecting the transport of nucleosides across cell membranes . This inhibition can impact various cellular processes, including nucleotide synthesis and adenosine regulation .
Comparison with Similar Compounds
5-[(2-Chlorobenzyl)oxy] Derivative (CAS 898465-57-1)
- Key Difference : The 2-methylphenylmethoxy group in the target compound is replaced with a 2-chlorobenzyloxy moiety.
- Impact : The electron-withdrawing chlorine atom may enhance metabolic stability but reduce lipophilicity compared to the methyl group. This substitution could influence binding affinity in biological targets sensitive to steric or electronic effects .
5-(1-Phenylethoxy) Derivative (CAS 898418-15-0)
- Key Difference : The 2-methylphenylmethoxy group is replaced with a bulky phenylethoxy chain, and the piperazine ring is functionalized with a furan-2-carbonyl group .
- The furan carbonyl on piperazine may alter hydrogen-bonding interactions in receptor binding compared to the 2-fluorophenyl group .
Piperazine-Containing Pyranone Derivatives
Quinoline-Piperazine Hybrids (e.g., D10 in )
- Structure: Features a quinoline-4-carbonyl group linked to piperazine, with a 2-fluorophenyl substituent.
- Comparison: Unlike the pyranone core in the target compound, the quinoline scaffold provides extended π-conjugation, which may enhance stacking interactions with aromatic residues in enzymes or receptors. NMR data (e.g., δ ~7.2–8.5 ppm for quinoline protons) highlight distinct electronic environments compared to pyranone derivatives .
Pyrazolopyrimidinone-Piperazine Derivatives ()
- Structure: Substituted pyrido-pyrimidinone cores with piperazine groups (e.g., 7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one).
- Substituents like 3,4-difluoro-5-methoxyphenyl () suggest tailored electronic profiles for targeting specific enzyme isoforms .
Substituent Effects on Physicochemical Properties
| Compound | Substituent on Piperazine | 5-Position Substituent | Molecular Weight | Key Feature(s) |
|---|---|---|---|---|
| Target Compound | 2-Fluorophenyl | 2-Methylphenylmethoxy | ~410 (estimated) | Balanced lipophilicity/metabolic stability |
| 5-[(2-Chlorobenzyl)oxy] Analog | 2-Fluorophenyl | 2-Chlorobenzyloxy | ~426 | Increased polarity (Cl substituent) |
| Quinoline Hybrid (D10) | 2-Fluorophenyl | Hydroxybenzamide | ~520 | Enhanced π-conjugation (quinoline core) |
| Furan-Carbonyl Derivative | Furan-2-carbonyl | Phenylethoxy | ~408 | Steric bulk (phenylethoxy) |
Implications for Drug Design
- Piperazine Flexibility : The piperazine ring in all analogs serves as a conformational spacer , enabling optimal positioning of aromatic groups for target engagement. Fluorine or chlorine substituents fine-tune electron density and metabolic stability .
- Pyranone vs.
- Substituent Optimization : The 2-methylphenylmethoxy group in the target compound balances steric bulk and lipophilicity, whereas bulkier groups (e.g., phenylethoxy) may hinder bioavailability .
Biological Activity
The compound 2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one , also referred to as a pyranone derivative, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 330.4 g/mol. The structure features a pyranone core substituted with a piperazine moiety and aromatic groups, which are crucial for its biological interactions.
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The presence of the piperazine ring is known to enhance binding affinity to neuroreceptors, making it a candidate for psychotropic activity.
Antidepressant and Anxiolytic Effects
Studies have shown that compounds containing the piperazine moiety exhibit significant antidepressant and anxiolytic properties. For instance, the analogs of the compound have been tested for their effects on monoamine oxidase (MAO) inhibition. A related study found that derivatives with similar piperazine structures demonstrated potent inhibition of MAO-A and MAO-B, suggesting potential antidepressant effects through increased levels of serotonin and norepinephrine in the brain .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have indicated that this compound may possess anticancer properties. For example, derivatives were tested against L929 fibroblast cells, revealing significant cytotoxic effects at higher concentrations. The IC50 values indicate that while some derivatives are highly cytotoxic, others like T6 showed lower toxicity, suggesting a selective action against cancer cells while sparing normal cells .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the aromatic substituents significantly affect biological activity. For instance:
- Fluorine substitution on the phenyl ring appears to enhance binding affinity to target receptors.
- Methyl substitutions on the piperazine ring can modulate solubility and permeability, impacting bioavailability.
Data Table: Biological Activity Overview
Case Studies
- Case Study on MAO Inhibition : A study focused on the structure-activity relationship of piperazine derivatives emphasized their role as selective MAO-B inhibitors. The findings suggested that modifications in substituents could lead to enhanced therapeutic profiles for treating depression .
- Cytotoxicity Assessment : In a comparative study of various pyranone derivatives, this compound was found to be effective against specific cancer cell lines while showing minimal toxicity towards normal cells, highlighting its potential as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
